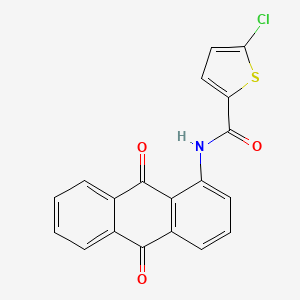

5-氯-N-(9,10-二氧代-9,10-二氢蒽-1-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The compound can be synthesized by interacting 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids . This process was used to synthesize new amino-acid derivatives of 9,10-anthraquinone .Chemical Reactions Analysis

The interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids was used to synthesize new amino-acid derivatives of 9,10-anthraquinone . The antimicrobial actions of the compounds synthesized demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .科学研究应用

有机合成

该化合物通过使2-甲基苯甲酰氯(或2-甲基苯甲酸)与1-氨基蒽醌反应来合成 . 该化合物的重要性在于它具有一个N,O-双齿导向基团,可能适用于金属催化的C-H键官能化反应 .

C-H键官能化

惰性非反应性C-H键的官能化已成为一种强大的策略,可用于快速形成化学键 . 该化合物及其N,O-双齿导向基团可用于控制哪个C-H键发生活化或断裂 .

螯合辅助

导向基团的关键作用是螯合辅助,这可以促进环金属化配合物的形成 . 该化合物及其双齿导向基团可以形成双五元螯合物 .

抗菌活性

2-氯-N-(9,10-二氧代-9,10-二氢蒽-1-基)乙酰胺与α-,β-和ω-氨基酸的相互作用用于合成9,10-蒽醌的新型氨基酸衍生物 . 这些化合物对黄杆菌具有抗菌活性 .

抗真菌活性

合成的9,10-蒽醌氨基酸衍生物还显示出对黑曲霉和念珠菌的抗真菌活性 .

潜在的抗肿瘤和抗氧化作用

安全和危害

未来方向

The prediction identified the need for further study of the antitumor and antioxidant actions of the newly synthesized amino acid derivatives . The practical applications of anthracyclines in the cosmetic, food, and pharmaceutical industries demonstrate the potential of the synthesis and investigation of new derivatives .

作用机制

Target of Action

It is known that the compound has demonstrated antibacterial activity againstMycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis . This suggests that the compound may interact with targets that are crucial for the survival and growth of these microorganisms.

Result of Action

The result of the action of 5-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide is the inhibition of growth or killing of certain microorganisms, as evidenced by its antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .

生化分析

Biochemical Properties

The compound 5-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiophene-2-carboxamide interacts with various enzymes, proteins, and other biomolecules. It has been found to have antimicrobial activity, suggesting that it interacts with enzymes and proteins involved in microbial growth and survival

Cellular Effects

Its antimicrobial activity suggests that it may influence cell function by inhibiting the growth and survival of microbial cells

Molecular Mechanism

It is known to have antimicrobial activity, suggesting that it may bind to microbial enzymes or proteins and inhibit their function

属性

IUPAC Name |

5-chloro-N-(9,10-dioxoanthracen-1-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10ClNO3S/c20-15-9-8-14(25-15)19(24)21-13-7-3-6-12-16(13)18(23)11-5-2-1-4-10(11)17(12)22/h1-9H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHWRIOJYJTNFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2434879.png)

![(2Z)-2-[[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]-3H-inden-1-one](/img/structure/B2434881.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2434882.png)

![N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide](/img/structure/B2434883.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2434885.png)

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2434889.png)